
3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid (DMDA-2) is a chemical compound that has attracted significant attention from researchers due to its potential applications in various fields, including medicine, agriculture, and materials science. DMDA-2 is a heterocyclic compound that contains a pyridine ring and a diazenyl group, which makes it a versatile molecule with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of cell growth and survival. In Alzheimer's disease, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been shown to reduce the production of amyloid-beta, a protein that is believed to contribute to the development of the disease.
Biochemical and Physiological Effects:
3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been shown to induce apoptosis, or programmed cell death, which is a mechanism that is used by the body to eliminate damaged or abnormal cells. In Alzheimer's disease, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been shown to reduce inflammation and oxidative stress, which are believed to contribute to the development of the disease. In plants, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been shown to inhibit the activity of enzymes that are involved in the synthesis of plant hormones, which can lead to changes in plant growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has several advantages for use in lab experiments, including its high purity and stability, and its ability to penetrate cell membranes. However, there are also some limitations to its use, including its toxicity and the need for careful handling and storage. 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid also has limited solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for the study of 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid. In medicine, further research is needed to understand the mechanisms of action of 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid and its potential use in the treatment of various diseases. In agriculture, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid could be further studied as a potential herbicide and plant growth regulator. In materials science, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid could be used as a building block for the synthesis of novel materials with unique properties. Overall, the study of 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has the potential to lead to significant advances in various scientific fields.
Méthodes De Synthèse
3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid can be synthesized using various methods, including the reaction of 2-methyl-4-pyridinecarboxylic acid with dimethylamine and sodium nitrite. Another method involves the reaction of 2-methyl-4-pyridinecarboxylic acid with nitrosyl chloride and dimethylamine. The synthesis of 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid requires careful handling of the reactants and the use of appropriate solvents and conditions to obtain a high yield.
Applications De Recherche Scientifique
3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been extensively studied for its potential applications in various scientific fields. In medicine, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been shown to have anti-inflammatory and anti-cancer properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been studied as a potential herbicide and plant growth regulator. In materials science, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
Numéro CAS |
122970-18-7 |
|---|---|
Nom du produit |
3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid |
Formule moléculaire |
C9H12N4O2 |
Poids moléculaire |
208.22 g/mol |
Nom IUPAC |
3-(dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H12N4O2/c1-6-8(11-12-13(2)3)7(9(14)15)4-5-10-6/h4-5H,1-3H3,(H,14,15) |
Clé InChI |
DVWLTFLJYRCZSO-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=C1N=NN(C)C)C(=O)O |
SMILES canonique |
CC1=NC=CC(=C1N=NN(C)C)C(=O)O |
Synonymes |
4-Pyridinecarboxylicacid,3-(3,3-dimethyl-1-triazenyl)-2-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-6,10,13-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B48710.png)


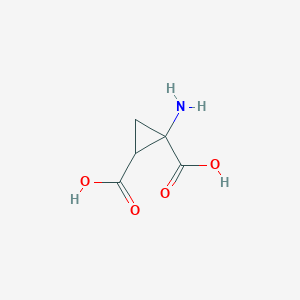
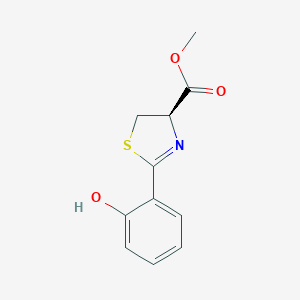
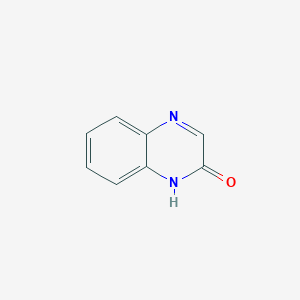
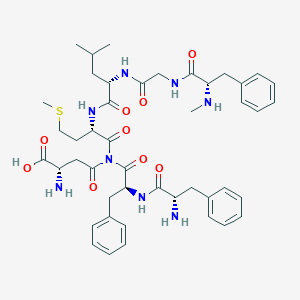
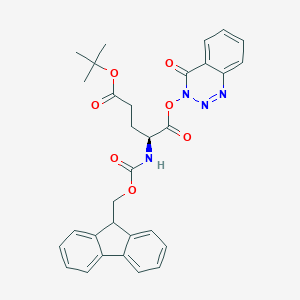
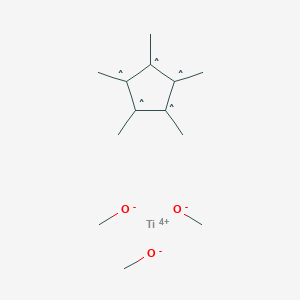
![2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione](/img/structure/B48727.png)
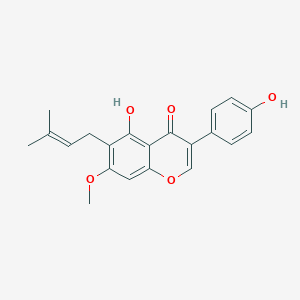
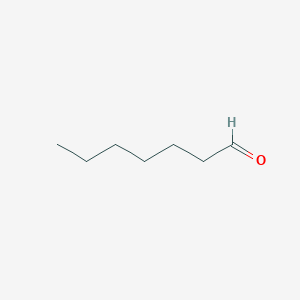
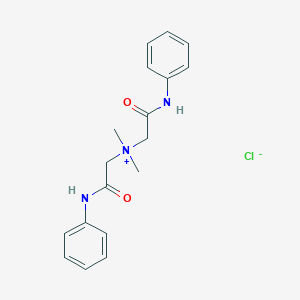
![5,6-dichloro-1H-benzo[d]imidazol-2-amine](/img/structure/B48737.png)